Retinol

Description

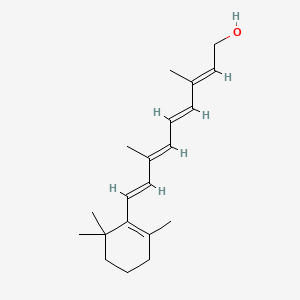

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Record name | VITAMIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023556 | |

| Record name | Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vitamin a appears as yellow crystals or orange solid. Practically water insoluble. (NTP, 1992), Solid; [Merck Index] Yellow or orange solid; [NTP], Solid | |

| Record name | VITAMIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vitamin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

279 to 280 °F at 1e-06 mmHg (NTP, 1992), 137-138 °C at 1X10-6 mm Hg | |

| Record name | VITAMIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VITAMIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble (NTP, 1992), Practically insoluble in water or glycerol; soluble in absolute alcohol, methanol, chloroform, ether, fats and oils, Sol in ethanol and acetone and benzene | |

| Record name | VITAMIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VITAMIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C /Estimated/ | |

| Record name | Vitamin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VITAMIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solvated crystals from polar solvents, such as methanol or ethyl formate | |

CAS No. |

11103-57-4, 68-26-8 | |

| Record name | VITAMIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Retinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin A [Natural] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011103574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | retinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | retinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vitamin A | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2SH0XKK91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VITAMIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 to 147 °F (NTP, 1992), 62-64 °C, Pale yellow prismatic crystals from methanol; mp: 57-58 °C; UV max (ethanol): 326 nm (E=1,550, 1%, 1 cm) /Retinol acetate/, Amorphous or crystalline; mp: 28-29 °C; UV max (ethanol); 325-328 nm (E=975, 1%, 1 cm) /Retinol palmitate/, 61 - 63 °C | |

| Record name | VITAMIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VITAMIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retinol Metabolism and Homeostasis

Biosynthesis Pathways of Retinol (B82714) and its Active Metabolites

The biological activity of this compound is primarily mediated through its conversion to active metabolites, retinaldehyde and retinoic acid. This conversion is a tightly regulated, two-step enzymatic process.

Enzymatic Conversion of this compound to Retinaldehyde

The initial and rate-limiting step in the biosynthesis of active retinoids is the reversible oxidation of this compound to retinaldehyde. nih.govnih.gov This reaction is catalyzed by this compound dehydrogenases (RDHs), a group of enzymes belonging to two main families: the cytosolic medium-chain alcohol dehydrogenases (ADHs) and the microsomal short-chain dehydrogenases/reductases (SDRs). nih.gov While ADHs may play a role in this compound oxidation, particularly during vitamin A excess, SDRs are considered the primary enzymes responsible for this conversion under physiological conditions. nih.govnih.gov

The conversion process is crucial for maintaining the appropriate levels of retinaldehyde needed for both vision and the synthesis of retinoic acid. nih.gov The reversibility of this step allows for tight control over the flux of retinoids through the metabolic pathway. nih.gov

Role of this compound Dehydrogenases and Retinaldehyde Dehydrogenases

The enzymes that mediate the conversion of this compound to retinoic acid exhibit distinct substrate specificities and play crucial roles in controlling retinoid homeostasis. This compound dehydrogenases (RDHs) and retinaldehyde dehydrogenases (RALDHs) are key players in this metabolic cascade. nih.gov

Several RDH isoforms have been identified, with RDH10 being a prominent enzyme in the oxidation of this compound to retinaldehyde for retinoic acid biosynthesis. nih.gov Members of the SDR superfamily are critical for this conversion. nih.gov

Retinaldehyde dehydrogenases, specifically RALDH1, RALDH2, and RALDH3, are responsible for the irreversible oxidation of retinaldehyde to retinoic acid. nih.govmdpi.com These enzymes exhibit tissue-specific expression patterns, contributing to the localized synthesis of retinoic acid required for various developmental and physiological processes. nih.gov

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Family | Specific Enzyme | Substrate | Product | Cofactor Preference | Location | Key Role |

|---|---|---|---|---|---|---|

| This compound Dehydrogenases (RDHs) | RDH10 | This compound | Retinaldehyde | NAD⁺ | Microsomal | Rate-limiting step in retinoic acid synthesis nih.gov |

| Retinaldehyde Dehydrogenases (RALDHs) | ALDH1A1 (RALDH1) | Retinaldehyde | Retinoic Acid | NAD(P)⁺ | Cytosolic | Irreversible synthesis of retinoic acid nih.govnih.gov |

| ALDH1A2 (RALDH2) | Retinaldehyde | Retinoic Acid | NAD(P)⁺ | Cytosolic | Embryonic development nih.govwikipedia.org | |

| ALDH1A3 (RALDH3) | Retinaldehyde | Retinoic Acid | NAD(P)⁺ | Cytosolic | Development of specific tissues nih.govwikipedia.org |

Intracellular Binding and Storage Mechanisms of this compound

Within the cell, the insolubility of this compound in aqueous environments necessitates specific binding proteins for its transport, storage, and delivery to metabolic enzymes.

Cellular this compound Binding Proteins (CRBPs) in this compound Sequestration

Cellular this compound-Binding Proteins (CRBPs) are a class of low-molecular-weight proteins that play a central role in the intracellular management of this compound. nih.govwikipedia.org These proteins bind this compound with high affinity, effectively solubilizing it within the cytoplasm and protecting it from non-specific degradation or esterification. nih.govnih.gov By sequestering this compound, CRBPs prevent its toxic effects at high concentrations and regulate its availability for enzymatic reactions. nih.gov

There are several types of CRBPs, with CRBP-I and CRBP-II being the most well-characterized. CRBP-I is widely distributed in various tissues and is involved in facilitating the uptake of this compound from plasma and presenting it to enzymes for either esterification (storage) or oxidation to retinaldehyde. nih.gov CRBP-II is predominantly found in the absorptive cells of the small intestine, where it plays a crucial role in the absorption of dietary vitamin A and its subsequent esterification. nih.gov

Table 2: Properties of Cellular this compound-Binding Proteins (CRBPs)

| Protein | Primary Tissue Distribution | Function |

|---|---|---|

| CRBP-I | Widespread (liver, kidney, lung, etc.) | Facilitates cellular uptake of this compound, presents this compound to metabolic enzymes nih.gov |

| CRBP-II | Small intestine (absorptive cells) | Involved in the absorption and esterification of dietary vitamin A nih.gov |

Cellular Uptake Mechanisms of this compound

The entry of this compound from the circulation into target cells is a regulated process mediated by specific membrane proteins. This compound circulates in the blood bound to this compound-binding protein (RBP). researchgate.net The uptake into cells is facilitated by a specific cell-surface receptor for RBP. researchgate.netmdpi.com

The transmembrane protein STRA6 (Stimulated by Retinoic Acid 6) has been identified as a specific receptor for the this compound-RBP complex. mdpi.comnih.gov Upon binding of the this compound-RBP complex to STRA6, this compound is transported across the cell membrane. nih.govnih.gov This process is not a simple diffusion but a facilitated transport mechanism. nih.gov The activity of STRA6 can be modulated by intracellular factors, such as the presence of cellular this compound-binding proteins and the enzyme lecithin:this compound acyltransferase (LRAT), which esterifies this compound for storage. nih.govnih.gov This coupling of uptake to intracellular storage mechanisms ensures efficient this compound accumulation and prevents the buildup of free, potentially toxic, this compound within the cell. nih.gov

Role of Specific Transporters and Receptors (e.g., STRA6) in this compound Internalization

The cellular uptake of this compound is a highly specific process mediated by specialized transporters and receptors, with the Stimulated by Retinoic Acid 6 (STRA6) protein being a key player. wikipedia.org STRA6 is a transmembrane receptor that facilitates the transport of this compound from its carrier protein in the blood, the this compound-binding protein (RBP), into the target cell. wikipedia.orgcolumbia.edu

The structure of STRA6 reveals a complex dimeric assembly with nine transmembrane helices per protomer. nih.gov A notable feature is a large lipophilic cleft on the extracellular side, which is the proposed binding site for the this compound-RBP complex, often referred to as holo-RBP. nih.gov The binding of holo-RBP to STRA6 is a high-affinity interaction that triggers the release of this compound for its internalization. mdpi.com

The mechanism of this compound transport by STRA6 is multifaceted. It is not merely a passive channel but exhibits catalytic activities, including facilitating the release of this compound from holo-RBP and the loading of this compound onto apo-RBP (RBP without this compound). mdpi.com This bidirectional transport capability is crucial for maintaining this compound homeostasis. core.ac.uk Interestingly, the transport process does not rely on a chemical gradient. core.ac.uk

The function of STRA6 is intricately linked with other intracellular proteins, namely Cellular this compound-Binding Protein Type 1 (CRBP1) and Lecithin-Retinol Acyltransferase (LRAT). CRBP1 is an intracellular chaperone protein that binds to this compound upon its entry into the cell. umaryland.edunih.gov This binding serves multiple purposes: it protects the chemically unstable this compound from non-specific oxidation, prevents its non-specific esterification, and channels it towards specific metabolic pathways. umaryland.edunih.gov By binding to this compound, CRBP1 also creates a concentration gradient that facilitates the continued influx of this compound into the cell. escholarship.org

LRAT is a microsomal enzyme that catalyzes the esterification of all-trans-retinol into all-trans-retinyl esters, which are the storage form of vitamin A. nih.govwikipedia.org This process is vital for accumulating this compound within the cell. nih.gov The efficient functioning of STRA6-mediated this compound uptake is coupled with the activity of LRAT. nih.gov By converting this compound into retinyl esters, LRAT reduces the intracellular concentration of free this compound, thereby driving further uptake through STRA6. nih.gov

In addition to its transport function, STRA6 also acts as a cell surface receptor that can initiate intracellular signaling pathways. wikipedia.orgnih.gov Upon binding of holo-RBP, STRA6 can activate the JAK/STAT signaling pathway, highlighting its dual role in both this compound transport and cellular communication. wikipedia.orgnih.gov

Table 1: Key Proteins in STRA6-Mediated this compound Internalization

| Protein | Full Name | Primary Function in this compound Internalization |

| STRA6 | Stimulated by Retinoic Acid 6 | Transmembrane receptor for holo-RBP; facilitates this compound transport into the cell and initiates cell signaling. |

| RBP | This compound-Binding Protein | Transports this compound in the bloodstream to target tissues. |

| CRBP1 | Cellular this compound-Binding Protein Type 1 | Intracellularly binds this compound, protecting it and directing it to metabolic pathways. |

| LRAT | Lecithin-Retinol Acyltransferase | Catalyzes the esterification of this compound to retinyl esters for intracellular storage. |

Retinoid Catabolism and Degradation Pathways

The catabolism and degradation of retinoids are essential for maintaining appropriate intracellular concentrations and preventing toxicity from excessive levels. This process involves a series of enzymatic reactions that convert active retinoids into more polar, water-soluble metabolites that can be readily eliminated from the body. bioscientifica.comnih.gov

The degradation of this compound and its metabolites follows several pathways, with oxidative processes being the most prominent. The initial steps in retinoid catabolism often mirror the activation pathway, but lead to inactive products. The conversion of this compound to retinoic acid is a critical control point. This compound is first reversibly oxidized to retinaldehyde by enzymes such as this compound dehydrogenases (RDHs) and alcohol dehydrogenases (ADHs). nih.govnih.gov Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs). bioscientifica.comresearchgate.net

The primary pathway for the irreversible degradation of retinoic acid involves hydroxylation and subsequent oxidation, reactions predominantly catalyzed by a specific family of cytochrome P450 enzymes known as CYP26. nih.govnih.govmdpi.com There are three main isoforms in this family: CYP26A1, CYP26B1, and CYP26C1. nih.govresearchgate.net These enzymes play a crucial role in regulating the levels of retinoic acid during embryonic development and in adult tissues by converting it into more polar and less biologically active metabolites. mdpi.com

CYP26 enzymes primarily catalyze the 4-hydroxylation of all-trans-retinoic acid to form 4-hydroxy-retinoic acid. nih.gov This metabolite can be further oxidized to 4-oxo-retinoic acid. mdpi.com These oxidized forms of retinoic acid have significantly lower biological activity and are precursors for further metabolism and eventual excretion. bioscientifica.com The expression of CYP26 enzymes is often induced by retinoic acid itself, creating a negative feedback loop that helps to tightly control its intracellular concentration. bioscientifica.com

While the CYP26 family is central to retinoic acid catabolism, other cytochrome P450 enzymes can also contribute to retinoid degradation. bio-rad.com Additionally, non-oxidative pathways, such as glucuronidation, can also play a role in the elimination of retinoids. In this process, glucuronic acid is conjugated to the retinoid molecule, increasing its water solubility and facilitating its excretion.

Table 2: Key Enzymes in Retinoid Catabolism and Degradation

| Enzyme Family | Specific Enzymes (Examples) | Substrate(s) | Product(s) |

| Alcohol Dehydrogenases (ADH) / this compound Dehydrogenases (RDH) | ADH1, ADH4, RDH10 | This compound | Retinaldehyde |

| Aldehyde Dehydrogenases (ALDH) | ALDH1A1 (RALDH1), ALDH1A2 (RALDH2) | Retinaldehyde | Retinoic Acid |

| Cytochrome P450 Family 26 (CYP26) | CYP26A1, CYP26B1, CYP26C1 | All-trans-Retinoic Acid | 4-hydroxy-retinoic acid, 4-oxo-retinoic acid |

Molecular Mechanisms of Retinol Action

Genomic Signaling through Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

The classical genomic signaling pathway of retinol (B82714) involves its active metabolite, retinoic acid (RA), binding to nuclear receptors. These receptors, Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), are ligand-activated transcription factors belonging to the nuclear receptor superfamily. wikipedia.orgresearchgate.nettaylorandfrancis.com

There are three main isotypes for both RARs (RARα, RARβ, and RARγ) and RXRs (RXRα, RXRβ, and RXRγ), each encoded by distinct genes. prospecbio.comsdbonline.orgresearchgate.netbiologists.com These isotypes and their various splice variants contribute to the complexity and diversity of retinoid signaling. wikipedia.orgresearchgate.net

Retinoic acid, particularly all-trans retinoic acid (ATRA), is the natural ligand for RARs, while 9-cis retinoic acid (9-cis RA) can activate both RARs and RXRs. researchgate.netfrontiersin.orguniprot.orgaacrjournals.org Upon ligand binding, RARs and RXRs typically form heterodimers, with the RAR/RXR heterodimer being the primary functional unit for transducing the retinoid signal in many RA-dependent processes. researchgate.netbiologists.comuniprot.orgnih.gov RXRs can also form homodimers or heterodimerize with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). uniprot.orgnih.govtaylorandfrancis.com

In the absence of a ligand, RAR/RXR heterodimers bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) and are often associated with corepressor proteins, leading to transcriptional repression. wikipedia.orguniprot.orgnih.gov Ligand binding to the RAR induces a conformational change in the heterodimer, leading to the dissociation of corepressors and the recruitment of coactivator proteins. wikipedia.orguniprot.orgnih.gov This exchange of corepressors for coactivators facilitates chromatin remodeling and promotes the transcription of downstream target genes. wikipedia.orgnih.gov

RAREs are specific DNA sequences located in the enhancer or promoter regions of target genes. nih.govnih.gov The RAR/RXR heterodimer binds to these RAREs, which are typically composed of tandem 5'-AGGTCA-3' sites (known as DR1-DR5). uniprot.org This binding allows RA to directly regulate gene expression at the transcriptional level. prospecbio.comnih.gov

Retinoic acid signaling through RAR/RXR heterodimers can regulate the expression of hundreds of genes, influencing a wide array of biological processes including cell differentiation, proliferation, apoptosis, and embryonic development. researchgate.netfrontiersin.orgnih.govnih.govscirp.org For instance, RAR-mediated activation is known to promote cell differentiation and cell cycle arrest. frontiersin.org

Table 1: Key Components and Actions in Genomic this compound Signaling

| Component | Role | Ligand Affinity | Genomic Action |

| This compound | Precursor to RA | N/A | Converted to RA |

| All-trans Retinoic Acid (ATRA) | Active metabolite of this compound | High for RARs | Ligand for RARs, promotes coactivator recruitment |

| 9-cis Retinoic Acid (9-cis RA) | Active metabolite of this compound | High for RXRs and RARs | Ligand for RXRs and RARs |

| Retinoic Acid Receptors (RARs: α, β, γ) | Nuclear Receptors | High for ATRA & 9-cis RA | Form heterodimers with RXRs, bind RAREs, regulate transcription |

| Retinoid X Receptors (RXRs: α, β, γ) | Nuclear Receptors | High for 9-cis RA | Form heterodimers with RARs (and homodimers/other heterodimers), bind RAREs, regulate transcription |

| Retinoic Acid Response Elements (RAREs) | DNA Sequences | Binding site for RAR/RXR heterodimers | Mediate transcriptional regulation of target genes |

| Corepressors (e.g., NCOR1, SMRT) | Proteins | Associate with unliganded RAR/RXR | Repress transcription by recruiting HDAC |

| Coactivators (e.g., NCOA1, NCOA2, NCOA3) | Proteins | Recruit upon ligand binding | Promote transcription by recruiting HAT |

The three RAR isotypes (α, β, γ) and RXR isotypes (α, β, γ) exhibit distinct expression patterns across tissues and developmental stages, suggesting functional specificity. sdbonline.orgplos.orgnih.gov While they share structural and functional similarities, they can display different transcriptional properties. For example, RARα typically represses target gene transcription in the absence of hormone, whereas RARβ and RARγ may not repress and can even mediate hormone-independent transcriptional activation. prospecbio.comnih.gov This difference is linked to their varying abilities to interact with corepressor proteins like SMRT. nih.gov

Specific RAR subtypes are associated with particular biological responses:

RARα is involved in cell proliferation, pigmentation modulation, and is expressed in skin, influencing skin aging and acne pathogenesis. frontiersin.orgaacrjournals.orgskintypesolutions.com It also plays a role in epigenetic regulation. frontiersin.org

RARβ is extensively involved in genomic effects and often acts as a tumor suppressor gene. frontiersin.org It may also contribute to the regulation of genes maintaining the extracellular matrix, including collagen and elastin (B1584352), crucial for skin elasticity. skintypesolutions.com

RARγ is highly prevalent in the skin and impacts keratinocyte differentiation, sebaceous gland function, and immune responses, all relevant to acne. skintypesolutions.com

The ability of synthetic retinoids to selectively activate one or more RAR or RXR subtypes allows for more tissue- or cell-type selective responses, which is important for therapeutic applications. aacrjournals.orgnih.gov

Non-Canonical this compound Signaling Pathways

Beyond the classical genomic pathway, this compound and its derivatives also engage in non-canonical (or non-genomic) signaling pathways. These pathways often involve rapid cellular responses that occur independently of direct transcriptional regulation by nuclear receptor heterodimers. frontiersin.orgfrontiersin.orgmolbiolcell.orgmdpi.com Non-canonical signaling can involve this compound or retinoic acid binding to cellular retinoic acid binding proteins (CRABPs) or retinoid receptors located outside the nucleus, affecting various signaling cascades. frontiersin.orgmdpi.com Examples include activation of the JAK-STAT axis, PI3K signaling, G protein signaling to p38 MAPK, and modulation of the Ras-Raf-MEK-ERK cascade. researchgate.net

Recent research has identified a novel role for this compound as an electron carrier within mitochondria, participating in redox signaling. researchgate.netbiorxiv.orgamegroups.orgnih.govmskcc.org This function is distinct from its role as a precursor to retinoic acid. This compound's conjugated double-bond system enables it to interact with electromagnetism and facilitate electron transfer. amegroups.orgnih.gov

In mitochondria, this compound electronically couples protein kinase Cδ (PKCδ) with cytochrome c, thereby enabling the redox activation of PKCδ. researchgate.netbiorxiv.orgamegroups.orgnih.govmskcc.org This interaction is critical for the regulation of mitochondrial energy homeostasis. researchgate.netnih.govmdpi.comuchicago.edu

The PKCδ/retinol signal complex is a high molecular weight complex located in the intermembrane space of mitochondria. researchgate.netnih.govoaepublish.com This complex comprises PKCδ, the adapter protein p66Shc, cytochrome c, and this compound. researchgate.netamegroups.orgnih.govoaepublish.com All four components are necessary for the activation of PKCδ signaling in mitochondria. oaepublish.com

The activation of PKCδ involves the site-specific oxidation of its cysteine-rich activation domain (CRD), which is configured into a complex RING-finger. researchgate.netnih.gov This oxidation is catalyzed by this compound, which facilitates the transfer of electrons from cysteine moieties to oxidized cytochrome c (Fe3+), leading to the reduction of cytochrome c (Fe2+). researchgate.netbiorxiv.orgnih.govmdpi.com

The PKCδ/retinol signalosome monitors the internal cytochrome c redox state, which reflects the workload of the respiratory chain. researchgate.netnih.gov Upon sensing energy demands, PKCδ signals to the pyruvate (B1213749) dehydrogenase complex (PDHC) to increase glucose-derived fuel flux into the citric acid cycle. researchgate.netamegroups.orgnih.govmdpi.com Conversely, if excessive fuel flux threatens the release of reactive oxygen species (ROS), the cytochrome c redox system reverses polarity, leading to the chemical reduction of the PKCδ CRD, its refolding into an inactive form, and the curtailment of PDHC output, thus constraining respiratory capacity within safe margins. researchgate.netnih.gov This reversible mechanism ensures the safe operation of the respiratory chain and plays a key role in glycolytic energy generation. amegroups.orgnih.govmdpi.com

Table 2: Key Components and Actions in Non-Canonical this compound Signaling (Mitochondrial)

| Component | Role | Interaction with this compound | Metabolic Impact |

| This compound | Electron Carrier | Direct electronic coupling with PKCδ and Cytochrome c | Facilitates redox activation of PKCδ |

| Protein Kinase Cδ (PKCδ) | Signaling Kinase | This compound binds to its cysteine-rich activation domain (CRD) | Regulates fuel flux to citric acid cycle, controls mitochondrial oxidative phosphorylation |

| Cytochrome c | Electron Carrier, Upstream Driver of PKCδ | This compound catalyzes electron transfer from PKCδ to oxidized Cytochrome c | Monitors respiratory chain workload, involved in PKCδ activation/inactivation |

| p66Shc | Adapter Protein | Serves as assembly platform for PKCδ/retinol complex | Facilitates interaction between PKCδ and Cytochrome c |

| Pyruvate Dehydrogenase Complex (PDHC) | Enzyme Complex | Downstream target of PKCδ signaling | Increases glucose-derived fuel flux into Krebs cycle |

Post-Transcriptional Regulatory Mechanisms of Retinoic Acid Signaling

While this compound itself has RA-independent roles, its metabolite, retinoic acid (RA), is a crucial signaling molecule that also undergoes sophisticated post-transcriptional regulation. Retinoic acid signaling, primarily mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), is essential for initiating developmental processes and cellular differentiation. frontiersin.org Beyond direct transcriptional control, retinoids, including RA, exert rapid effects and are involved in non-canonical post-transcriptional regulation, such as mRNA processing and the production of non-coding RNAs. frontiersin.org

For instance, in the early-stage differentiation of cultured human trophoblast cells, all-trans retinoic acid (atRA) can rapidly (within 5 minutes) control the local translation of RARβ and RXRα mRNA. frontiersin.org This process involves a receptor-independent retinoid activation of the PI3K/Akt3/mammalian target of rapamycin (B549165) (mTOR) pathway, which prevents the assembly of a cap-dependent mRNA translation repression complex (eIF4E-4EBP1), thereby allowing the translation of RARβ and RXRα. frontiersin.org This highlights a mechanism where RA can influence the availability of its own receptors at a post-transcriptional level, enabling rapid cellular responses. frontiersin.org

Epigenetic Regulation and Chromatin Dynamics Mediated by this compound

This compound and its metabolites play significant roles in epigenetic regulation and chromatin dynamics, influencing gene expression without altering the underlying DNA sequence. These effects are crucial for various cellular processes, including differentiation and development. nih.govresearchgate.net

This compound and its derivatives are known to influence DNA methylation patterns, a key epigenetic modification. DNA methylation, often occurring at CpG dinucleotides, is critical for gene silencing and maintaining genome stability. nih.gov Retinoic acid, derived from this compound, can alter interactions with proteins that induce epigenetic changes, including those related to DNA methylation. nih.gov

Specifically, retinoids have been implicated in modulating the expression and activity of Ten-Eleven Translocation (TET) proteins. TET enzymes are dioxygenases that catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating DNA demethylation pathways. mdpi.combiologists.com Changes in TET protein expression or activity, mediated by this compound or its metabolites, can lead to widespread alterations in DNA methylation landscapes, thereby affecting gene accessibility and transcription. mdpi.combiologists.com

Retinoic acid, for example, has been shown to alter the structure of the RXR/RAR protein complex, facilitating its binding to compacted, higher-order chromatin near retinoic acid primary target genes. nih.gov This interaction can lead to cell lineage-specific epigenetic modifications, including changes in histone modifications like acetylation and phosphorylation. nih.govnih.gov By influencing histone phosphorylation, this compound can affect chromatin sensitivity, making specific genomic regions more or less accessible for transcription, thereby orchestrating precise gene expression programs vital for cellular differentiation and development. nih.gov

This compound and its derivatives are involved in the regulation of non-coding RNAs (ncRNAs), including microRNAs (miRNAs), which are crucial post-transcriptional regulators of gene expression. MicroRNAs typically function by binding to messenger RNA (mRNA) molecules, leading to mRNA degradation or translational repression, thereby fine-tuning protein synthesis. frontiersin.org

Retinoic acid signaling has been shown to induce the production of specific ncRNAs. frontiersin.org These ncRNAs, in turn, can influence various cellular processes, including differentiation, proliferation, and apoptosis, by modulating the expression of target genes. frontiersin.org The interplay between retinoid signaling and ncRNA regulation adds another layer of complexity to the molecular mechanisms by which this compound exerts its biological effects, particularly in developmental contexts and disease. frontiersin.org

Interaction with Cellular Growth Factors and Cytokines

This compound and its metabolites engage in complex interactions with various cellular growth factors and cytokines, modulating their signaling pathways and influencing a wide array of biological responses. These interactions are critical for processes such as cell proliferation, differentiation, and immune responses. mdpi.comresearchgate.net

For instance, retinoic acid signaling can orchestrate fibroblast growth factor (Fgf) signaling to drive embryonic stem cell differentiation. Endogenous retinoid signaling is required for the timely acquisition of somatic cell fate in mouse ES cells. Exposure to retinoic acid can advance differentiation by a dual mechanism: initially increasing, but then decreasing, Fgf signaling. Rapid retinoid induction of Fgf8 and downstream Erk activity can contribute to the loss of self-renewal, while subsequent gradual repression of Fgf signaling by retinoids promotes differentiation.

Retinoids also interact with the Wnt signaling pathway, which plays a critical role in pluripotency and differentiation. Retinoic acid can activate the noncanonical Wnt signaling pathway while concomitantly inhibiting the canonical Wnt pathway. This involves increasing the expression of ligands and receptors of the noncanonical Wnt pathway (e.g., Wnt5a, Wnt7a, Fzd2, Fzd6) and modulating the levels of β-catenin and Tcf transcription factors. This interplay between RA and Wnt signaling is crucial for regulating the balance between stemness and differentiation.

Furthermore, retinoids can influence the expression and activity of various other growth factors and cytokines, impacting cell-to-cell communication and tissue homeostasis. mdpi.comresearchgate.net This broad interaction network underscores this compound's multifaceted role in regulating cellular behavior and development. mdpi.comresearchgate.net

Retinol in Diverse Cellular and Developmental Processes

Retinol's Involvement in Organ Development and Regeneration

This compound (B82714), primarily through its metabolic derivatives, exerts significant influence over the intricate processes of organ development and regeneration, underscoring its fundamental importance in maintaining physiological integrity.

Essential Role in Embryological Advancement

Retinoids, which are derivatives of vitamin A, are crucial low molecular weight, lipophilic compounds with profound effects on the development of various embryonic systems gu.se. They are instrumental in the establishment of the head-to-tail axis in the mesoderm and play a specific role in the developing central nervous system (CNS), particularly affecting the hindbrain where they can cause a transformation of anterior rhombomeres into more posterior ones gu.se. In the context of limb development, retinoids can respecify the cardinal axes of the regenerating amphibian limb, inducing proximalization, posteriorization, and ventralization of blastemal cells gu.se. In the developing chick limb bud, retinoids primarily posteriorize tissue, with endogenous retinoic acid being detected at higher concentrations on the posterior side gu.se. The inhibition of retinoic acid synthesis has been shown to prevent limb outgrowth, further emphasizing its essential role in embryological advancement gu.se.

Regulation of Neural Development and Regeneration

Retinoic acid (RA), a key metabolite of this compound, is deeply involved in the induction of neural differentiation, motor axon outgrowth, and neural patterning oup.comnih.gov. Beyond embryonic development, RA continues to play a significant role in the adult nervous system, promoting nerve regeneration by triggering axon outgrowth oup.comnih.gov. It is also critical for the maintenance of the differentiated state of adult neurons. Disruptions in RA signaling in adults have been linked to neurodegenerative conditions, including motor neuron disease, Alzheimer's disease, and potentially Parkinson's disease oup.comnih.gov. RA signaling operates via nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs), forming heterodimers that bind to retinoic acid response elements (RAREs) to regulate the transcription of numerous target genes, potentially influencing up to 20% of the genome oup.com. Synthetic retinoids have been developed that induce axonal regeneration by activating both genomic (RAR/RXR) and non-genomic (ERK1/2 kinase) pathways oup.com.

Contribution to Lung Regeneration and Alveolar Repair

All-trans-retinoic acid (ATRA), a biologically active derivative of this compound, has shown promise in promoting alveologenesis and contributing to lung regeneration and alveolar repair portlandpress.comnih.gov. Research indicates that exogenous retinoic acid can induce alveolar regeneration in rat models of experimental emphysema nih.gov. In mouse models where alveolar development was disrupted postnatally by dexamethasone, subsequent administration of RA to adult animals completely restored lung architecture and surface area per unit of body weight to normal nih.gov. This effect is attributed to RA's requirement during normal alveolar development, suggesting that its administration can re-awaken developmental gene cascades nih.gov. Furthermore, studies show that RA is necessary throughout life for the maintenance of lung alveoli, as dietary this compound deprivation in rats leads to alveolar loss and emphysema-like features nih.gov.

This compound in Vision Science Mechanisms

This compound is fundamentally important for vision, particularly through its conversion to retinal and subsequent involvement in the visual cycle.

Contribution to Visual Pigment Formation

This compound is a precursor to retinal (also known as retinaldehyde), a polyene chromophore that is central to visual phototransduction. In the vertebrate eye, 11-cis-retinal (B22103), an isomer of retinal, is covalently bound to proteins called opsins to form visual pigments, such as rhodopsin. When a photon of light strikes rhodopsin, the 11-cis-retinal undergoes a rapid photoisomerization to its all-trans configuration, known as all-trans-retinal (B13868). This conformational change in the retinal molecule triggers a cascade of biochemical events within the photoreceptor cell, leading to a nerve signal that is transmitted to the brain, enabling vision. Following light exposure, the all-trans-retinal detaches from opsin and is then reduced to all-trans-retinol. This all-trans-retinol is transported back to the retinal pigment epithelium (RPE) where it is recycled back to 11-cis-retinol (B117599) by the enzyme RPE65, and subsequently oxidized to regenerate 11-cis-retinal, completing the visual cycle. Without adequate amounts of this compound, the regeneration of rhodopsin is incomplete, leading to impaired vision, particularly in low light conditions, a symptom known as night blindness.

Compound Names and PubChem CIDs

This compound and Immune System Modulation

This compound and its derivatives, collectively known as retinoids, are integral to the proper functioning of the immune system, influencing both innate and adaptive immune responses. Their regulatory capacity spans the production of inflammatory mediators, the activity and infiltration of immune cells, and the critical process of autophagy.

Regulation of Pro-Inflammatory Cytokines (e.g., MCP-1, IL-8, TNF-α)

This compound and its active metabolite, all-trans retinoic acid (ATRA), demonstrate complex regulatory effects on pro-inflammatory cytokines. Studies have shown that both this compound and ATRA can induce the production of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) in human dermal fibroblasts nih.govbiomolther.org. Furthermore, retinoic acid (RA) has been observed to increase pro-inflammatory mediators such as interleukin-1 beta (IL-1β), IL-8, and tumor necrosis factor-alpha (TNF-α) in human skin mast cells, a susceptibility linked to the expression of retinoic acid receptor alpha (RARα) researchgate.net.

Conversely, retinoids can also exert inhibitory effects on inflammation. They have been shown to reduce the infiltration of leukocytes into inflammatory sites and decrease the production of pro-inflammatory cytokines both in vivo and in vitro nih.gov. ATRA, for instance, inhibits the expression of prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase-2 (COX-2), and the release of TNF-α induced by bacterial lipopolysaccharide (LPS) in murine peritoneal macrophages nih.gov. It also suppresses LPS-induced production of TNF-α and interleukin-12 (B1171171) (IL-12) while simultaneously potentiating interleukin-10 (IL-10) production in THP-1 monocyte/macrophage cell lines and human cord blood mononuclear cells nih.gov.

This compound-binding protein 4 (RBP4), the primary serum transporter of this compound, has also been implicated in inflammatory responses. Elevated RBP4 levels have been associated with increased mRNA expression of IL-1β, TNF-α, IL-6, and MCP-1 in perigonadal white adipose tissue (PGWAT) pnas.org. Notably, the pro-inflammatory effects of RBP4 were observed to be independent of this compound in in vitro experiments pnas.org.

Table 1: Influence of Retinoids on Pro-Inflammatory Cytokines

| Retinoid/Related Compound | Target Cells/Tissue | Cytokine(s) Affected | Effect | Citation |

| This compound, ATRA | Human dermal fibroblasts | MCP-1, IL-8 | Increase | nih.govbiomolther.org |

| RA | Human skin mast cells | IL-1β, IL-8, TNF-α | Increase | researchgate.net |

| ATRA | Murine peritoneal macrophages, THP-1, CBMCs | PGE2, COX-2, TNF-α, IL-12 | Decrease | nih.gov |

| ATRA | THP-1, CBMCs | IL-10 | Potentiate | nih.gov |

| RBP4 | PGWAT | IL-1β, TNF-α, IL-6, MCP-1 | Increase | pnas.org |

Impact on Immune Cell Activity and Infiltration

Retinoids influence the activity and infiltration of various immune cell types, contributing to the delicate balance of immune responses. Their broad effects have led to their consideration as therapeutic agents for certain immune-mediated conditions nih.gov.

Retinoic acid (RA) can modulate the activation and function of monocytes and macrophages, generally inhibiting the production of cytokines that promote T helper 1 (Th1)-type T cells and enhancing those that favor T helper 2 (Th2)-type T cells nih.gov. Retinoids have also been shown to induce apoptosis in immature monocyte-derived dendritic cells (MoDCs) but not in mature ones nih.gov. When combined with inflammatory cytokines, retinoids can enhance the upregulation of Major Histocompatibility Complex class II (MHC-II) and CD86 expression on MoDCs nih.gov.

Evidence from deficiency studies further underscores this compound's importance in immune cell function. Vitamin A deficiency has been linked to impaired phagocytic and killing activities of peritoneal macrophages in chickens infected with Newcastle virus nih.gov. In a Staphylococcus aureus-induced arthritis model, vitamin A deficiency resulted in more severe arthritis, reduced phagocytic activity, and decreased intracellular killing by peritoneal macrophages nih.gov.

In the context of cancer immunity, tretinoin (B1684217), a vitamin A derivative, has been reported to increase the infiltration of CD8+ T cells into tumors and enhance their expression of effector molecules such as Interferon-gamma (IFNγ), granzyme B, and perforin (B1180081) frontiersin.org. Tretinoin can also induce the differentiation of immunosuppressive myeloid-derived suppressor cells (MDSCs) into non-immunosuppressive macrophages or dendritic cells, a mechanism that could improve responses to immunotherapy frontiersin.org. This compound-binding protein 4 (RBP4) expression has been correlated with immune cell infiltration, specifically showing a negative correlation with CD4+ Th2 cell infiltration in several cancers mdpi.com.

Influence on Autophagic Processes in Immune Response

Autophagy, a fundamental cellular catabolic process, is significantly influenced by retinoids, particularly in the context of immune responses. Retinoic acid (RA) plays a role in promoting autophagosome maturation tandfonline.com.

All-trans retinoic acid (ATRA) has been shown to augment autophagy during intracellular bacterial infection. This enhancement leads to a reduced bacterial burden in human and murine macrophages infected with Mycobacterium tuberculosis and Bordetella pertussis atsjournals.orgatsjournals.org. The anti-bacterial effect was also observed when precursors of ATRA, such as this compound or retinal, were present in culture, as they are metabolized to ATRA atsjournals.orgatsjournals.org. The critical role of autophagy in this process is highlighted by the finding that inhibition of autophagy abrogated the antibacterial effect of ATRA atsjournals.orgatsjournals.org.

Beyond macrophages, autophagy is essential for specific stages of B cell differentiation uio.no. The vitamin A metabolite retinoic acid (RA) can augment immunoglobulin G (IgG) production by enhancing autophagy in B cells derived from both Common Variable Immune Deficiency (CVID) patients and healthy controls uio.no.

This compound and Mitochondrial Function

Regulation of Cellular Energy Metabolism and ATP Synthesis

This compound is indispensable for the metabolic fitness of mitochondria nih.govresearchgate.net. When cells are deprived of this compound, their respiration and adenosine (B11128) triphosphate (ATP) synthesis decrease to basal levels. However, these vital functions recover to significantly higher energy output upon the restoration of physiological this compound concentrations, and this recovery does not require metabolic conversion to other retinoids nih.govresearchgate.net.

A key mechanism underlying this compound's role in mitochondrial energy metabolism involves its function as an essential cofactor for protein kinase Cδ (PKCδ) within mitochondria. Without this compound, PKCδ fails to be activated nih.govresearchgate.netnih.gov. The PKCδ/retinol complex plays a crucial role in signaling the pyruvate (B1213749) dehydrogenase complex (PDHC), which in turn enhances the flux of pyruvate into the Krebs cycle nih.govresearchgate.netnih.govresearchgate.net. This cascade promotes oxidative phosphorylation, leading to increased oxygen consumption and ATP synthesis within mitochondria nih.govresearchgate.netnih.govresearchgate.net. This compound can also act as a catalyst in a reversible oxidation process, increasing glucose-derived fuel flux into the citric acid cycle and thereby shifting the redox balance towards oxidation researchgate.net.

However, the relationship between this compound and mitochondrial energy metabolism is concentration-dependent. High concentrations of this compound can lead to a dramatic reduction in oxygen consumption and ATP synthesis, a phenomenon attributed to mitochondrial overload nih.gov.

This compound-binding protein 4 (RBP4) also impacts mitochondrial energy metabolism. RBP4 can decrease peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a critical regulator of mitochondrial biogenesis. This reduction in PGC-1α leads to decreased mitochondrial content, diminished oxidative capacity, and reduced energy production, ultimately impairing ATP synthesis frontiersin.org.

Table 2: this compound's Impact on Mitochondrial Energy Metabolism

| Aspect of Metabolism | Effect of this compound/Mechanism | Citation |

| Respiration & ATP Synthesis | Essential for metabolic fitness; deprivation leads to basal levels, restoration increases output | nih.govresearchgate.net |

| Cofactor for PKCδ | Essential for PKCδ activation in mitochondria, which signals PDHC | nih.govresearchgate.netnih.gov |

| Pyruvate Flux | PKCδ/retinol complex enhances flux of pyruvate into Krebs cycle | nih.govresearchgate.netnih.govresearchgate.net |

| Oxidative Phosphorylation | Promotes oxidative phosphorylation, increasing oxygen consumption and ATP synthesis | nih.govresearchgate.netnih.govresearchgate.net |

| Glucose Fuel Flux | Catalyzes reversible oxidation to increase glucose-derived fuel flux into citric acid cycle | researchgate.net |

| High Concentrations | Can lead to dramatically lower oxygen consumption and ATP synthesis due to mitochondrial overload | nih.gov |

| RBP4 Impact (Indirect) | Decreases PGC-1α, leading to reduced mitochondrial content, oxidative capacity, and ATP production | frontiersin.org |

Impact on Mitochondrial Dynamics and Reactive Oxygen Species (ROS) Production

This compound and its derivatives can significantly influence mitochondrial dynamics and the production of reactive oxygen species (ROS), which are critical for cellular signaling but can also cause oxidative damage at high levels.

This compound has been observed to alter mitochondrial structure, inducing swelling and lipid peroxidation in mitochondrial membranes in vitro nih.gov. It can also trigger the release of cytochrome c and increase the production of superoxide (B77818) anion radical (O2−•) in a dose-dependent manner nih.gov. Generally, vitamin A and its derivatives are known to disrupt mitochondrial function, impairing electron flux within the mitochondrial electron transport chain (METC), elevating ROS production, and inducing oxidative and nitrosative stress to mitochondrial membranes nih.govresearchgate.net.

The receptor for vitamin A-derived this compound, Stimulated by Retinoic Acid 6 (STRA6), plays a role in mitochondrial health. Knockdown of STRA6 has been shown to increase mitochondrial ROS and fragmentation, while decreasing mitochondrial depolarization and ATP production through oxidative phosphorylation jci.org. This suggests that this compound transport mediated by STRA6 may influence mitochondrial fission and fusion dynamics via a calcium-mediated mechanism jci.org. Furthermore, a vitamin A-deficient diet can induce premature muscle stem cell (MuSC) activation, leading to increased redox-dependent metabolism and mitochondrial ROS, alongside a loss of fatty acid oxidation and oxidative phosphorylation jci.org.

This compound-binding protein 4 (RBP4) also contributes to ROS production. RBP4 enhances ROS generation by activating components of NADPH oxidase and impairing the function of the electron transport chain frontiersin.org. Elevated ROS levels, in turn, can induce oxidative damage and activate apoptotic pathways frontiersin.org. Additionally, lipid-induced overexpression of lecithin-retinol acyltransferase (LRAT) can impair mitochondrial function and enhance ROS generation, which correlates with a reduction in mitochondrial membrane potential and an increase in mitochondrial fission cdnsciencepub.com.

This compound in Cellular Aging Processes (Mechanisms)

This compound's anti-aging properties are attributed to its complex mechanisms affecting various aspects of cellular aging, particularly within the skin.

Modulation of Cellular Senescence

This compound, through its active metabolite retinoic acid, is involved in modulating cellular senescence, a state characterized by permanent cell cycle arrest. Retinoic acid has been shown to induce cellular senescence by upregulating key cell cycle inhibitors such as p16, p21, and p27, which subsequently lead to the activation of retinoblastoma protein (Rb) and inactivation of E2F1. This mechanism results in an irreversible G1 phase arrest, morphological changes, and the expression of senescence-associated β-galactosidase. researchgate.netspandidos-publications.comresearchgate.net In breast cancer cells, retinoids can induce senescence through both RAR-β dependent and independent pathways. spandidos-publications.com

Influence on Autophagic Processes in Age-Related Conditions

Autophagy, an intracellular degradation process vital for cellular homeostasis and the removal of damaged components, is significantly influenced by this compound and its derivatives in age-related conditions. Retinoic acid has been observed to promote autophagosome maturation. mdpi.com Dysregulation of autophagic processes is associated with age-related skin conditions, and enhancing autophagy is considered a crucial mechanism to counteract skin aging. nih.govaginganddisease.orgnih.gov this compound's ability to favor autophagy contributes to its anti-aging mechanisms. mdpi.com In certain contexts, this compound treatment has been shown to increase the expression of the autophagy-associated protein LC3-II, suggesting its role in promoting autophagy, potentially linked to endoplasmic reticulum (ER) stress. jst.go.jp

Effects on Epidermal Barrier Function and Inflammaging

This compound exhibits anti-inflammatory properties and contributes to strengthening the epidermal barrier function, which is often compromised during aging. nih.govskinstitut.com Inflammaging, a chronic, low-grade inflammation associated with aging, contributes to barrier malfunction and can lead to redness and irritation. nih.govskinstitut.com this compound can mitigate inflammaging by reducing the expression of inflammatory pathways, including TNF signaling, NFκB signaling, and inflammasome-related pathways. scirp.org By inhibiting these inflammatory responses, this compound also attenuates associated apoptotic pathways. scirp.org

Role in Extracellular Matrix Remodeling during Aging

This compound significantly improves the dermal extracellular matrix (ECM) microenvironment, which undergoes substantial degradation with age. It achieves this by stimulating the production of key ECM components such as type I collagen, fibronectin, and elastin (B1584352) by activating dermal fibroblasts. mdpi.comnih.govnih.gov A primary mechanism involves the enhancement of the TGF-β/CTGF pathway, a major regulator of ECM homeostasis, and the suppression of inhibitory Smad7. mdpi.comnih.gov Furthermore, this compound reduces the expression of CCN1, a negative regulator of collagen homeostasis that also stimulates matrix metalloproteinases (MMPs), thereby promoting collagen degradation. mdpi.comnih.gov In addition to ECM production, this compound increases dermal vascularity, which provides a more active microenvironment for epidermal keratinocyte proliferation and dermal fibroblast activation. mdpi.comnih.gov

This compound and Cell Cycle Regulation

This compound, primarily through its metabolite all-trans-retinoic acid (RA), plays a critical role in regulating cell cycle progression, influencing cell growth and differentiation. RA can induce G1 phase arrest by modulating key cell cycle regulators. It reduces the levels of cyclin E mRNA and protein, which is a rate-determining factor for progression through the G1/S checkpoint. nih.govnih.gov Concurrently, RA increases the level of the cyclin-dependent kinase inhibitor p27 (Kip-1) and increases the levels of retinoblastoma protein (pRb), while markedly reducing its hyperphosphorylated form. nih.govnih.gov This increases the functionality of pRb as an inhibitor of cell cycle progression. nih.govnih.gov Additionally, RA reduces the binding activity of the transcription factor E2F to its core DNA element, further contributing to G1 arrest. nih.gov In some cancer cell lines, this compound treatment has been observed to increase the number of cells in the G0/G1 phase and decrease those in the S phase, suggesting a cell cycle delay, potentially linked to ER stress and autophagy. jst.go.jp

This compound and Apoptosis Mechanisms

This compound can induce apoptosis through specific mechanistic pathways, although its effects can vary depending on the cell type and context. One identified mechanism involves an oxidant-dependent activation of the mitochondrial pathway. nih.govresearchgate.net In this process, this compound induces an imbalance of mitochondrial parameters, leading to cytochrome c release and subsequent activation of caspase-3/7, ultimately triggering apoptosis. nih.govresearchgate.net This oxidant-dependent apoptosis can be attenuated by antioxidant co-administration. nih.govresearchgate.net While some studies indicate that this compound does not induce apoptosis in certain cancer cell lines, it can still suppress cell growth by affecting cell cycle progression and inducing ER stress, which may lead to autophagy. jst.go.jp Retinoids, in general, can induce differentiation in cells that retain differentiation potential, or, if differentiation potential is lost, they can induce apoptosis. oup.comeurekaselect.com

Table 1: Effects of this compound on ER Stress Marker mRNA Expression in Human Gallbladder Cancer Cells

| ER Stress Marker | Fold-Change (approx.) |

| HMOX1 | 16-times |

| CHOP | 4.7-times |

| GRP78 | 1.8-times |

| DNAJB9 | 3.5-times |

| *Data based on treatment with 25 µM this compound for 24 hours. jst.go.jp |

Advanced Research Methodologies in Retinol Studies

Quantitative Analytical Techniques for Retinoids and Metabolites

Accurate quantification of retinol (B82714) and its various metabolites in biological matrices is fundamental to understanding its physiological and pharmacological actions. The inherent instability and complex isomeric forms of retinoids necessitate highly sensitive and specific analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous quantification of multiple retinoids and their metabolites in complex biological samples like serum and tissues. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. An LC-MS/MS method can be developed to quantify a dozen or more retinoids and their derivatives, including this compound, retinal, tretinoin (B1684217), and isotretinoin, in a single run. nih.govnih.gov